molecular formula C18H13NO3 B2429371 N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide CAS No. 31060-55-6

N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide

Cat. No.: B2429371
CAS No.: 31060-55-6
M. Wt: 291.306
InChI Key: ORMQVPHTBVYDPV-UHFFFAOYSA-N
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Description

N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide is a chemical compound that features a unique structure combining an indene core with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide typically involves the condensation of 1,3-indandione with 4-formylphenylacetamide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the indene core or the acetamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)phenoxy]acetic acid: Shares a similar indene core but has different functional groups.

    4-((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)-2-methoxyphenyl 2-furoate: Another compound with a similar core structure but different substituents.

Uniqueness

N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide is unique due to its specific combination of an indene core and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[(1,3-dioxoinden-2-ylidene)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-11(20)19-13-8-6-12(7-9-13)10-16-17(21)14-4-2-3-5-15(14)18(16)22/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMQVPHTBVYDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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